molecular formula C6H9FO2 B14302007 2-Fluoro-4-methylpent-2-enoic acid CAS No. 113425-72-2

2-Fluoro-4-methylpent-2-enoic acid

Cat. No.: B14302007
CAS No.: 113425-72-2
M. Wt: 132.13 g/mol
InChI Key: VLTPEXOVJIWAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methylpent-2-enoic acid is a fluorinated unsaturated carboxylic acid characterized by a fluorine atom at the C2 position and a methyl group at C4 of a pent-2-enoic acid backbone. The fluorine substituent exerts a strong electron-withdrawing effect, enhancing the acidity of the carboxylic acid group compared to non-fluorinated analogs.

Properties

CAS No.

113425-72-2

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

2-fluoro-4-methylpent-2-enoic acid

InChI

InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9)

InChI Key

VLTPEXOVJIWAIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of 4-methylpent-2-enoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-methylpent-2-enoic acid in an appropriate solvent, such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of 2-Fluoro-4-methylpent-2-enoic acid may involve more scalable methods, such as continuous flow fluorination processes. These processes allow for the efficient and controlled introduction of fluorine atoms into the organic substrate, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpent-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biochemical pathways and the inhibition or activation of specific enzymes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

(a) 2-Fluoro-4-methylpent-2-enoic Acid vs. (Z)-4-Methylpent-2-enoic Acid (CAS 1775-44-6)
  • Structural Differences: The absence of fluorine in (Z)-4-methylpent-2-enoic acid reduces its electron-withdrawing effects, leading to a higher pKa (~4.5) compared to the fluorinated analog (estimated pKa ~3.5) .
  • Applications: The non-fluorinated compound is used as a flavoring agent (FEMA No. 4180), whereas the fluorinated derivative is explored for its enhanced metabolic stability in drug design .
(b) 2-Fluoro-4-methylpent-2-enoic Acid vs. 5-(4-Fluorophenyl)-2-methylpent-4-enoic Acid
  • Substituent Position: The fluorine in 5-(4-fluorophenyl)-2-methylpent-4-enoic acid is on a phenyl ring rather than the aliphatic chain, altering its electronic and steric properties.
  • Biological Relevance : The phenyl group may enhance binding to aromatic receptors, making it more suitable for pharmaceutical applications than the aliphatic fluorinated compound .
(c) 2-Fluoro-4-methylpent-2-enoic Acid vs. 4-Fluoro-2-(phenylamino)benzoic Acid
  • Core Structure: The benzoic acid derivative features a rigid aromatic system with a phenylamino group, enabling intramolecular hydrogen bonding (N–H⋯O), which stabilizes its crystal structure .
  • Acidity: The benzoic acid framework (pKa ~2.8) is more acidic than pent-2-enoic acids due to resonance stabilization of the deprotonated form .

Physicochemical Properties

Compound Name Substituents Molecular Weight pKa (Estimated) Key Applications
2-Fluoro-4-methylpent-2-enoic acid 2-F, 4-Me, pent-2-enoic acid 148.12 ~3.5 Drug design, polymer synthesis
(Z)-4-Methylpent-2-enoic acid 4-Me, pent-2-enoic acid 128.17 ~4.5 Flavoring agent (FEMA 4180)
4-Fluoro-2-(phenylamino)benzoic acid 4-F, phenylamino, benzoic acid 231.23 ~2.8 Crystal engineering, supramolecular chemistry
4-Methyl-2,2-diphenylpent-4-enoic acid 2,2-diphenyl, 4-Me 266.34 N/A Hydrophobic material synthesis

Crystallographic and Stability Data

  • Crystal Packing: 4-Fluoro-2-(phenylamino)benzoic acid forms A–B dimers via O–H⋯O hydrogen bonds, whereas fluorinated aliphatic acids like 2-Fluoro-4-methylpent-2-enoic acid may exhibit weaker C–H⋯F interactions, affecting solubility and melting points .
  • Thermal Stability: Diphenyl-substituted analogs (e.g., 4-Methyl-2,2-diphenylpent-4-enoic acid) show increased hydrophobicity and thermal stability due to aromatic stacking, unlike the less bulky target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.